Cas no 343373-06-8 ((3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one)

(3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one is a synthetic organic compound featuring a conjugated enone system linked to an acetylphenylamino substituent. Its structure suggests potential utility as an intermediate in pharmaceutical or fine chemical synthesis, particularly in the development of bioactive molecules. The presence of both an enone and an aromatic acetyl group may facilitate further functionalization, making it valuable for derivatization studies. The compound's defined stereochemistry (3E-configuration) ensures consistency in reactivity, which is critical for controlled synthetic applications. Its stability under standard conditions and compatibility with common organic solvents enhance its practicality in laboratory settings. Further research may explore its role in medicinal chemistry or materials science.
(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one structure
343373-06-8 structure
商品名:(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one
CAS番号:343373-06-8
MF:
メガワット:
CID:4649245

(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one 化学的及び物理的性質

名前と識別子

    • 4-(4-ACETYLANILINO)-3-PHENYL-3-BUTEN-2-ONE
    • (3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one

(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00874522-1g
(3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one
343373-06-8 90%
1g
¥4193.0 2023-04-07
Key Organics Ltd
6M-742-0.5G
4-(4-acetylanilino)-3-phenyl-3-buten-2-one
343373-06-8 >90%
0.5g
£385.00 2023-09-08
Key Organics Ltd
6M-742-10G
4-(4-acetylanilino)-3-phenyl-3-buten-2-one
343373-06-8 >90%
10g
£5775.00 2023-09-08
Key Organics Ltd
6M-742-1G
4-(4-acetylanilino)-3-phenyl-3-buten-2-one
343373-06-8 >90%
1g
£770.00 2023-09-08
Key Organics Ltd
6M-742-10MG
4-(4-acetylanilino)-3-phenyl-3-buten-2-one
343373-06-8 >90%
10mg
£63.00 2023-09-08
1PlusChem
1P00IVBV-500mg
(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one
343373-06-8
500mg
$833.00 2024-05-05
A2B Chem LLC
AI79611-10mg
(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one
343373-06-8 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI79611-500mg
(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one
343373-06-8 >90%
500mg
$720.00 2024-04-20
Key Organics Ltd
6M-742-1MG
4-(4-acetylanilino)-3-phenyl-3-buten-2-one
343373-06-8 >90%
1mg
£37.00 2023-09-08
A2B Chem LLC
AI79611-5mg
(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one
343373-06-8 >90%
5mg
$214.00 2024-04-20

(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one 関連文献

(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-oneに関する追加情報

(3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one: A Comprehensive Overview

(3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one, also known by its CAS number 343373-06-8, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug development and material science.

The molecular structure of (3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one is notable for its conjugated enone system and the presence of an acetylated phenyl group. This combination not only imparts interesting electronic properties but also facilitates various chemical reactions, making it a valuable substrate for synthetic chemists. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the context of anti-inflammatory and anticancer agents.

One of the most intriguing aspects of this compound is its ability to participate in enamine chemistry. Enamines are versatile intermediates that have been widely used in organic synthesis to construct complex molecular frameworks. The enamine derived from (3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one has been employed in the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry due to their potential as enzyme inhibitors.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the conjugated enone system exhibits significant π-electron delocalization, which enhances its reactivity towards nucleophilic attack. This understanding has been instrumental in designing more efficient synthetic routes for this compound.

In terms of applications, (3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one has shown promise as a precursor for the synthesis of fluorescent materials. Its ability to form stable chromophores makes it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Researchers have demonstrated that derivatives of this compound can exhibit strong fluorescence under UV irradiation, opening new avenues for their application in sensing and imaging technologies.

The synthesis of (3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and oxidation steps. Recent optimizations have focused on improving the yield and purity of the product by employing environmentally friendly conditions, such as microwave-assisted synthesis and catalytic systems using transition metals like palladium or copper.

Beyond its chemical synthesis, this compound has also been studied for its biological activity. In vitro assays have shown that it exhibits moderate inhibitory effects on certain proteases, suggesting its potential as a lead compound for drug discovery. However, further studies are required to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical applications.

In conclusion, (3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one is a versatile compound with a rich chemical structure and diverse applications. Its role in organic synthesis, material science, and pharmacology underscores its importance in contemporary research. As our understanding of this compound continues to grow, it is likely to find even more innovative uses across various scientific disciplines.

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